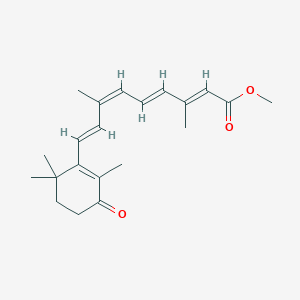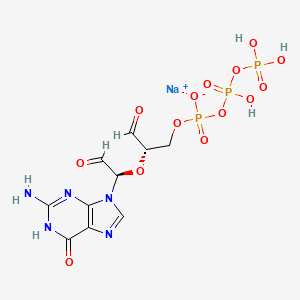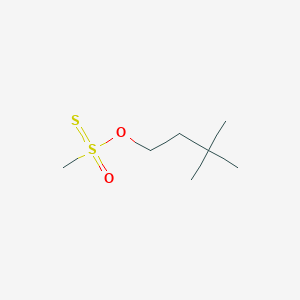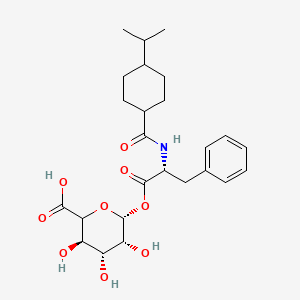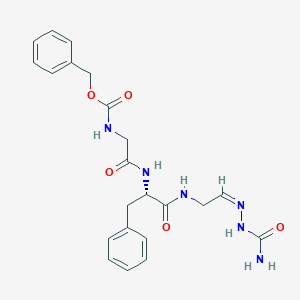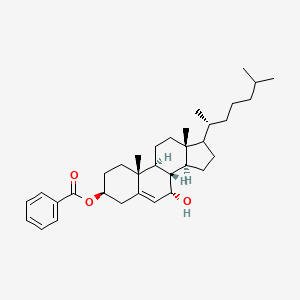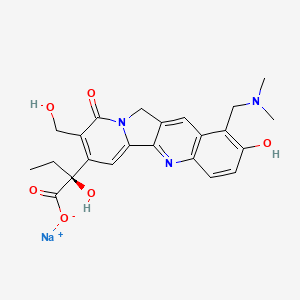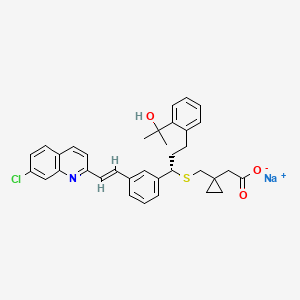
Deoxygalactonojirimycin-15N Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxygalactonojirimycin-15N Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C6H14Cl(15-N)O4 and a molecular weight of 200.63 . It is also known as Migalastat .
Molecular Structure Analysis
The molecular structure of Deoxygalactonojirimycin-15N Hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, one nitrogen atom, 4 oxygen atoms, and one chloride atom .Physical And Chemical Properties Analysis
Deoxygalactonojirimycin-15N Hydrochloride is a white crystalline solid . It is soluble in water . The compound has a molecular weight of 199.63 .Wissenschaftliche Forschungsanwendungen
Deoxygalactonojirimycin Hydrochloride
- Specific Scientific Field : Biochemistry and Metabolism
- Summary of the Application : Deoxygalactonojirimycin Hydrochloride is known to be a potent and selective inhibitor of α-galactosidase . It has been used in scientific research to assess the enzymatic activity of α-galactosidase A . It has also been used to study its effects on the mRNA levels in human embryonic kidney (HEK) cells and hippocampal neurons .
- Methods of Application or Experimental Procedures : The compound is typically used in in vitro biochemical assays to inhibit α-galactosidase A. The specific concentration used can vary depending on the experimental setup .
- Results or Outcomes : The use of Deoxygalactonojirimycin Hydrochloride has shown to inhibit α-galactosidase A, which has implications in the study of Fabry disease, a rare genetic disorder .
Proteomics Research
- Specific Scientific Field : Proteomics
- Summary of the Application : Deoxygalactonojirimycin-15N Hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application or Experimental Procedures : The compound can be used in various proteomic techniques such as mass spectrometry and two-dimensional gel electrophoresis to study protein expression, interactions, and modifications .
- Results or Outcomes : The use of Deoxygalactonojirimycin-15N Hydrochloride in proteomics research can help in the identification and quantification of proteins, their localization, modifications, interactions, activities, and, importantly, their function .
Cellular Biochemistry
- Specific Scientific Field : Cellular Biochemistry
- Summary of the Application : Deoxygalactonojirimycin-15N Hydrochloride has been used as an α-galactosidase A inhibitor to study its effects on the mRNA levels in human embryonic kidney (HEK) cells and hippocampal neurons .
- Methods of Application or Experimental Procedures : The compound is typically used in in vitro cellular assays to study its effects on mRNA levels . The specific concentration used can vary depending on the experimental setup .
- Results or Outcomes : The use of Deoxygalactonojirimycin-15N Hydrochloride has shown to affect mRNA levels in human embryonic kidney (HEK) cells and hippocampal neurons .
Safety And Hazards
The safety data sheet for Deoxygalactonojirimycin-15N Hydrochloride indicates that it is an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Eigenschaften
IUPAC Name |
(3S,4R)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3?,4?,5-,6+;/m0./s1/i7+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-TWTQYYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@H](C([15NH]1)CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxygalactonojirimycin-15N Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)
![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)
